molecular formula C7H4N4 B184234 2,3-Dicyano-5-methylpyrazine CAS No. 52197-12-3

2,3-Dicyano-5-methylpyrazine

Cat. No. B184234
CAS RN: 52197-12-3
M. Wt: 144.13 g/mol
InChI Key: RHYUBLSWHDYKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dicyano-5-methylpyrazine” is a chemical compound with the molecular formula C7H4N4 . It is used for research and development purposes .


Synthesis Analysis

A novel synthesis method for this compound involves condensing diaminomaleonitrile with acetone aldoxime in the presence of dilute inorganic acid . The resultant product is then hydrolyzed followed by selective in-situ decarboxylation of this compound in aqueous acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H4N4 . The molecular weight of this compound is 144.14 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Properties of New Styryl Dyes

2,3-Dicyano-5-methylpyrazine derivatives have been used to create new fluorescent styryl dyes. These dyes, with extended π-conjugated systems, are strong intramolecular charge-transfer chromophoric systems, making them interesting for non-linear optical materials. They can induce large dipole moment differences upon laser irradiation and show large solvatochromism depending on the solvent's polarity (Jaung, Matsuoka, & Fukunishi, 1996).

Application in OLED Emitting Materials

2,3-Dicyanopyrazine, synthesized from 2,3-dicyano-5-methylpyrazines, has been used in organic light-emitting devices (OLEDs). These compounds demonstrated promising electroluminescent performance, with specific derivatives achieving efficient current efficiency and displaying distinct color coordinates in the green and red regions (Jang & Jaung, 2012).

Bis-Styryl Fluorescent Dyes

The Wittig reaction of this compound derivatives produced new types of fluorescent styryl dyes. These dyes have applications in electroluminescence, and their physical and electronic properties were thoroughly studied, showing the potential for varied electronic applications (Jaung, Matsuoka, & Fukunishi, 1998).

Photodynamic Therapy Applications

2,3-Dicyano-5,6-diethoxycarbonylpyrazine, a derivative of this compound, has been used to synthesize water-soluble metal complexes. These complexes are octaaza analogs of phthalocyanine and have potential applications in photodynamic therapy for cancer treatment (Kudrevich, Galpern, & Lier, 1994).

Development of Novel Antimicrobial Agents

This compound derivatives have been explored for their potential in creating new antimicrobial agents. Specifically, they have been used as synthons for the preparation of various heterocyclic substances with promising antimicrobial activities against various bacteria and yeast strains (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Synthesis of Pteridine Ring for Medical Applications

The nucleophilic substitution of 2,3-dicyanopyrazine with allylamine has been employed to construct the pteridine ring, leading to the synthesis of methanopterin analogs. Such syntheses have relevance in medical chemistry (Tada & Wada, 2003).

Safety and Hazards

2,3-Dicyano-5-methylpyrazine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

5-methylpyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUBLSWHDYKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306304
Record name 2,3-Dicyano-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52197-12-3
Record name 52197-12-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dicyano-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dicyano-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dicyano-5-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2,3-Dicyano-5-methylpyrazine
Reactant of Route 3
Reactant of Route 3
2,3-Dicyano-5-methylpyrazine
Reactant of Route 4
Reactant of Route 4
2,3-Dicyano-5-methylpyrazine
Reactant of Route 5
Reactant of Route 5
2,3-Dicyano-5-methylpyrazine
Reactant of Route 6
2,3-Dicyano-5-methylpyrazine

Q & A

Q1: What makes 2,3-Dicyano-5-methylpyrazine a valuable building block in organic synthesis?

A1: this compound serves as a versatile starting material for synthesizing diverse organic compounds, particularly pteridine derivatives. Its structure allows for various chemical transformations, making it attractive for developing novel materials. For instance, researchers successfully synthesized pteridine derivatives related to folic acid and methanopterin using this compound as a precursor []. The compound's reactivity at the cyano and methyl groups opens avenues for introducing diverse substituents, leading to a wide array of derivatives with potentially valuable biological activities.

Q2: How is this compound employed in developing advanced materials like OLEDs?

A2: this compound plays a crucial role in synthesizing styryl-substituted derivatives that exhibit promising applications as red-emitting fluorescent dyes in Organic Light Emitting Devices (OLEDs) [, ]. These derivatives, created via Knoevenagel condensation reactions with appropriately substituted benzaldehydes, demonstrate the potential of using this compound as a building block for optoelectronic materials. Researchers observed a current efficiency of 0.238 cd A-1 in the red region with CIE coordinates of (0.54, 0.42) for a device incorporating a tert-butylphenyl-substituted derivative, highlighting its potential for red-emitting OLED applications [].

Q3: Can you elaborate on the synthetic routes used to functionalize this compound?

A3: Researchers utilize various synthetic strategies to functionalize this compound and access diverse derivatives. One common method involves radical reactions, such as radical substitution and radical hydroxymethylation. For instance, researchers employed radical substitution with (N-acylanilino)alkyl radicals to introduce substituents at the 6-position of the pyrazine ring []. Another approach involves Knoevenagel condensation reactions with aldehydes, enabling the introduction of styryl groups, as seen in the synthesis of red-emitting materials for OLEDs [, ]. These diverse synthetic approaches highlight the versatility of this compound as a building block in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.